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Compound of Interest

Compound Name: Z-Glu(OtBu)-OH

Cat. No.: B554404 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic characteristics of key chemical reagents is paramount. This

technical guide provides an in-depth analysis of the spectroscopic data for Z-Glu(OtBu)-OH, a

crucial building block in peptide synthesis and drug development.

Z-Glu(OtBu)-OH, with the systematic name (2S)-2-(benzyloxycarbonylamino)-5-tert-butoxy-5-

oxopentanoic acid, is a derivative of L-glutamic acid.[1] Its molecular formula is C₁₇H₂₃NO₆,

and it has a molecular weight of 337.37 g/mol .[2][3] The presence of the benzyloxycarbonyl (Z)

protecting group on the amine and the tert-butyl (OtBu) ester on the side-chain carboxylic acid

makes it a valuable reagent in synthetic chemistry.[4]

Spectroscopic Data Summary
A thorough analysis of Z-Glu(OtBu)-OH reveals a distinct spectroscopic fingerprint. The

following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for Z-Glu(OtBu)-OH are not readily available in the public

domain, the expected chemical shifts can be inferred from the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to exhibit characteristic signals

corresponding to the aromatic protons of the benzyloxycarbonyl group, the protons of the
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glutamic acid backbone, and the protons of the tert-butyl ester.

Protons
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic (C₆H₅) ~7.3 Multiplet

Benzylic (CH₂) ~5.1 Singlet

α-CH ~4.3 Multiplet

β-CH₂ ~1.9-2.2 Multiplet

γ-CH₂ ~2.3-2.5 Multiplet

tert-Butyl (CH₃)₃ ~1.4 Singlet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique

carbon atom in the molecule.

Carbon Expected Chemical Shift (ppm)

Carbonyl (C=O, Carboxylic Acid) ~175

Carbonyl (C=O, Urethane) ~156

Carbonyl (C=O, Ester) ~172

Aromatic (C₆H₅) ~127-136

Benzylic (CH₂) ~67

α-CH ~53

β-CH₂ ~28-32

γ-CH₂ ~30-34

Quaternary (C(CH₃)₃) ~80

Methyl (C(CH₃)₃) ~28

Infrared (IR) Spectroscopy
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The IR spectrum of Z-Glu(OtBu)-OH is characterized by strong absorption bands

corresponding to the various functional groups present in the molecule.[4] An FTIR spectrum of

Z-Glu(OtBu)-OH has been recorded using a Bruker Tensor 27 FT-IR with the KBr pellet

technique.[1]

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (Carboxylic Acid) 3300-2500 Broad, Strong

N-H Stretch (Amide) ~3300 Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=O Stretch (Carboxylic Acid) ~1710 Strong

C=O Stretch (Urethane) ~1690 Strong

C=O Stretch (Ester) ~1730 Strong

C=C Stretch (Aromatic) ~1600, ~1495 Medium-Weak

C-O Stretch (Ester, Acid) 1300-1000 Strong

Mass Spectrometry (MS)
Mass spectrometry of Z-Glu(OtBu)-OH is expected to show the molecular ion peak, confirming

the molecular weight of the compound. A characteristic fragmentation pattern involves the loss

of the tert-butyl group.[4]

Ion m/z (expected)

[M+H]⁺ (Molecular Ion) 338.16

[M-C₄H₉]⁺ (Loss of tert-butyl) 281.09

[M-C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl) 237.08

Experimental Protocols
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Detailed experimental protocols for the acquisition of spectroscopic data for Z-Glu(OtBu)-OH
are not widely published. However, the following represents standard methodologies for

obtaining NMR, IR, and MS data for amino acid derivatives.

NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of a protected amino acid like Z-Glu(OtBu)-OH
would involve the following steps:

Sample Preparation

NMR Data Acquisition

Data Processing

Weigh ~5-10 mg of Z-Glu(OtBu)-OH Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer to a 5 mm NMR tube Insert sample into NMR spectrometer (e.g., 400 MHz) Lock and shim the magnetic field

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum

Process the raw data (Fourier transform, phase correction, baseline correction) Reference the spectra (e.g., to TMS at 0 ppm) Analyze the spectra (chemical shifts, coupling constants, integration)

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis

IR Spectroscopy Protocol
The FTIR spectrum of a solid sample like Z-Glu(OtBu)-OH is typically obtained using the KBr

pellet method.

Sample Preparation (KBr Pellet) IR Data Acquisition Data Processing

Grind ~1-2 mg of Z-Glu(OtBu)-OH with ~100-200 mg of dry KBr Press the mixture into a thin, transparent pellet using a hydraulic press Place the KBr pellet in the sample holder of the FTIR spectrometer Collect a background spectrum of the empty sample compartment Collect the sample spectrum Process the spectrum (baseline correction, smoothing) Identify and label the characteristic absorption peaks

Click to download full resolution via product page

Workflow for FTIR Spectroscopic Analysis
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Mass Spectrometry Protocol
Mass spectral data for Z-Glu(OtBu)-OH can be obtained using various ionization techniques,

such as Electrospray Ionization (ESI).

Sample Preparation MS Data Acquisition Data Processing

Dissolve a small amount of Z-Glu(OtBu)-OH in a suitable solvent (e.g., methanol, acetonitrile) Dilute the solution to a low concentration (e.g., ~1-10 µg/mL) Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI) Acquire the mass spectrum in the desired mass range Process the raw data to obtain the mass spectrum Identify the molecular ion peak and major fragment ions

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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